1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Description
1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C29H27N3 and its molecular weight is 417.556. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Structural Studies
A series of N-(pyrrol-2-yl)amines and their derivatives have been synthesized, demonstrating efficient access to pyrrole-based compounds. These compounds include a variety of (E)-1-tert-butyl-5-[(aryl)methylidene]amino-1H-pyrrole-3-carbonitriles, showcasing solvent-free condensation and reduction steps. The crystal structures of these compounds revealed changes in molecular conformations and the importance of (N,C)-H...N hydrogen bonds in their supramolecular assembly (Macías, Castillo, & Portilla, 2018).
Antimicrobial Activity
Pyrrole derivatives, including those similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).
Novel Heterocycles Synthesis
Research has also focused on the catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from pyrrole-3-carbonitriles. This demonstrates the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures that could have varied biological and chemical applications (Khashi, Davoodnia, & Lingam, 2015).
Metallo-β-lactamase Inhibition
A study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlighted their importance in inhibiting metallo-β-lactamases (MBLs), enzymes responsible for bacterial resistance to β-lactam antibiotics. This research identifies key structural components necessary for inhibitory activity and suggests these compounds as starting points for developing universal MBL inhibitors (McGeary, Tan, Selleck, Pedroso, Sidjabat, & Schenk, 2017).
Properties
IUPAC Name |
1-butyl-2-[(E)-(2-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWBRJHYYNIKC-NJZRLIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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